molecular formula C23H31N7O2 B2492775 8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923144-48-3

8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2492775
CAS No.: 923144-48-3
M. Wt: 437.548
InChI Key: WAZZCTFBIGWSEW-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-g]purine-2,4-dione core with three key substituents:

  • 1-position: A methyl group, influencing steric hindrance and metabolic stability.
  • 3-position: A 2-(piperidin-1-yl)ethyl chain, contributing to conformational flexibility and receptor binding via its basic nitrogen.

The dimethylamino group increases hydrophilicity, while the piperidine moiety may modulate target affinity, as seen in kinase inhibitors .

Properties

IUPAC Name

6-[4-(dimethylamino)phenyl]-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O2/c1-25(2)17-7-9-18(10-8-17)28-15-16-29-19-20(24-22(28)29)26(3)23(32)30(21(19)31)14-13-27-11-5-4-6-12-27/h7-10H,4-6,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZCTFBIGWSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 1,2,3,4-tetrahydroisoquinoline and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . This reaction yields an intermediate product, which is further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Structure Variations

The target compound’s imidazo[1,2-g]purine-dione core differs from analogs with pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., compounds in ) or triazolopyrimidine scaffolds (). These cores influence:

  • Electronic properties: Purine-dione systems exhibit distinct hydrogen-bonding capabilities compared to pyrimidinones.
  • Bioactivity: Pyrido-pyrimidinones are often associated with kinase inhibition, while purine-diones may target epigenetic enzymes .

Substituent Analysis

Key substituents and their analogs are compared below:

Compound Core 8-Position 3-Position Biological Relevance
Target Compound Imidazo-purine-dione 4-(Dimethylamino)phenyl 2-(Piperidin-1-yl)ethyl Enhanced solubility; kinase inhibition potential
54g () Pyrido-pyrimidinone 4-Phenyl 2-(4-Phenylpiperidin-1-yl)ethyl Increased lipophilicity; possible CYP450 interactions
50e () Pyrido-pyrimidinone - 4-(3,4-Dichlorobenzyl)piperidine Halogenated groups improve target selectivity
Compound Imidazo-purine-dione - 2-(4-Benzylpiperazin-1-yl)ethyl Piperazine enhances basicity; potential CNS activity

Pharmacokinetic and Binding Properties

  • Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to phenyl or halogenated analogs (e.g., 54g, 50e) .
  • Structural Motif Clustering : Similarity networking (Tanimoto coefficient ≥0.5) groups the target compound with other piperidine-containing analogs, suggesting shared bioactivity profiles .

Biological Activity

The compound 8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Imidazopurine Core : The central scaffold that provides the compound's foundational properties.
  • Dimethylamino Group : This moiety is known to influence the compound's pharmacological profile.
  • Piperidine Ring : This cyclic amine is often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Below are some of the key findings from recent studies:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound showed significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
MCF-75.2
A5493.8

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells.
  • Cell Cycle Arrest : The compound was found to induce G0/G1 phase arrest in cancer cells.

Neurological Effects

In addition to its anticancer properties, this compound has been evaluated for its effects on neurological pathways:

  • Adenosine Receptor Modulation : Research indicates that it acts as an antagonist at A2A adenosine receptors, which may have implications for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Receptor TypeBinding Affinity (nM)EffectReference
A2A Adenosine45Antagonist

Case Studies

Recent case studies further elucidate the biological activity of this compound:

  • Study on Tumor Growth Inhibition : In vivo models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Behavioral Studies : Animal models treated with the compound exhibited improved cognitive functions in memory tests, suggesting potential benefits in treating cognitive impairments.

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